Platyphyllonol

描述

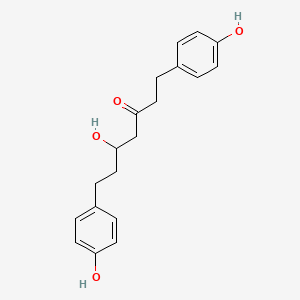

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one has been reported in Alnus japonica with data available.

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFSUZGUYFFWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537754 | |

| Record name | 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57089-26-6, 41137-85-3 | |

| Record name | 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Platyphyllonol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the diarylheptanoid platyphyllonol (B143550), a naturally occurring phenolic compound with demonstrated biological activities. This document, intended for researchers, scientists, and drug development professionals, details its discovery, delineates its natural sources, and presents its biological effects with a focus on cytotoxicity and antioxidant potential. All quantitative data is summarized in structured tables, and key experimental methodologies are described to facilitate further research and development.

Discovery

This compound was first isolated and identified in 1973 by Terazawa and colleagues from the green bark of the Japanese white birch, Betula platyphylla var. japonica.[1] It is classified as a diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton. The chemical structure of this compound is (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one.

Natural Sources

This compound is predominantly found in woody plants of the Betulaceae family, particularly within the genera Betula (birch) and Alnus (alder). While a comprehensive quantification of this compound across all potential sources is not yet fully established in the literature, its presence has been confirmed in the following species:

| Genus | Species | Plant Part |

| Betula | platyphylla var. japonica | Green Bark |

| platyphylla | Bark | |

| Alnus | japonica | Not specified |

| firma | Not specified | |

| glutinosa | Stem Bark | |

| nepalensis | Not specified | |

| Curcuma | kwangsiensis | Not specified |

Biological Activity

This compound has demonstrated a range of biological activities, with a primary focus in the scientific literature on its cytotoxic and antioxidant effects.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Human lung adenocarcinoma | 18.7 - 39.6 |

| H1264 | Human lung adenocarcinoma | 18.7 - 39.6 |

| Calu-6 | Human lung adenocarcinoma | 18.7 - 39.6 |

Note: The IC50 values for the lung adenocarcinoma cell lines were reported for betulin, a major component of the extract from which this compound is also isolated. Specific IC50 values for purified this compound against a wider range of cancer cell lines require further investigation.

Antioxidant Activity

As a phenolic compound, this compound is presumed to possess antioxidant properties. Diarylheptanoids, as a class, are known for their ability to scavenge free radicals, which are implicated in a variety of disease processes. The antioxidant potential of this compound contributes to its overall biological activity profile.

Experimental Protocols

Isolation of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.

Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from plant material.

Detailed Steps:

-

Extraction: The dried and powdered plant material (e.g., bark of Betula platyphylla) is extracted with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) and methanol).

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and further purified using preparative HPLC to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow

Caption: A step-by-step workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Antioxidant Activity Assays (DPPH and ABTS)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for determining the antioxidant capacity of a compound.

Antioxidant Assay Principle

Caption: The principle of DPPH and ABTS radical scavenging by an antioxidant like this compound.

DPPH Assay Protocol:

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

ABTS Assay Protocol:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Various concentrations of this compound are added to the ABTS•+ solution.

-

After a defined incubation time, the absorbance is measured. A decrease in absorbance corresponds to the antioxidant activity.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative analysis: Determining the yield of this compound from a wider range of natural sources.

-

Mechanism of action: Investigating the specific signaling pathways through which this compound exerts its cytotoxic effects.

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and selectivity.

This technical guide serves as a foundational resource for the scientific community to advance the understanding and potential applications of this compound.

References

Technical Guide: Isolation and Characterization of Platyphyllonol from Alnus japonica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnus japonica (Thunb.) Steud., also known as the East Asian alder, is a deciduous tree belonging to the Betulaceae family, widely distributed in East Asian countries like Japan, Korea, and China.[1] For centuries, its bark and other parts have been utilized in traditional medicine to treat a variety of ailments including fever, hemorrhage, gastroenteric disorders, and inflammation.[1][2] Phytochemical investigations reveal that A. japonica is a rich source of bioactive compounds, including terpenoids, flavonoids, tannins, and most notably, diarylheptanoids.[3][4]

Diarylheptanoids are a class of plant secondary metabolites that have garnered significant scientific interest due to their wide spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, cytotoxic, and anti-atherosclerotic effects. Platyphyllonol, a specific diarylheptanoid, is one of the key constituents isolated from this plant. This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound from Alnus japonica, intended for professionals in phytochemical research and drug development.

Experimental Protocol: Isolation and Purification

The isolation of this compound from Alnus japonica is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a synthesis of methodologies reported in the scientific literature.

Plant Material and Extraction

-

Plant Material Preparation: The bark or leaves of Alnus japonica are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction. Methanol (B129727) is a commonly used solvent due to its ability to extract a broad range of polar and semi-polar compounds.

-

Method: Maceration or Soxhlet extraction can be employed. A typical procedure involves soaking the plant powder in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours, with periodic agitation, and repeating the process three times. Alternatively, hot water extraction has been successfully applied on a pilot scale, offering a safer and more economical option.

-

Concentration: The combined methanolic filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. Solvent-solvent partitioning is used to separate components based on their polarity.

-

Suspension: The dried crude methanol extract is suspended in distilled water.

-

Sequential Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity.

-

Ethyl Acetate (B1210297) (EtOAc) Fraction: The suspension is first extracted with ethyl acetate. This fraction typically contains semi-polar compounds, including many diarylheptanoids.

-

n-Butanol (n-BuOH) Fraction: The remaining aqueous layer is subsequently extracted with n-butanol to isolate more polar compounds.

-

-

Drying: Each fraction is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the respective dried fractions. The EtOAc-soluble fraction is often the primary source for the isolation of this compound.

Chromatographic Purification

Final purification is achieved through a combination of chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Mobile Phase: A gradient elution system is used, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified using preparative HPLC.

-

Column: A reversed-phase column, such as an Octadecylsilane (ODS) or C18 column, is standard.

-

Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water (often with 0.1% formic acid to improve peak shape) is typically employed.

-

Detection: UV detection at 280 nm is suitable for aromatic compounds like diarylheptanoids.

-

The process is repeated until this compound is isolated with high purity.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Data Presentation

Structural elucidation of the isolated compound is confirmed using spectroscopic methods. While specific yield data for this compound is not always reported, the tables below present representative data for related diarylheptanoids from Alnus japonica and key NMR spectral data.

Table 1: Quantitative Analysis of Major Diarylheptanoids in Alnus japonica Extracts

This table shows the content of two major diarylheptanoids, Oregonin and Hirsutanone, in extracts prepared with different solvents, as determined by HPLC. The 70% methanol extract shows the highest content for both compounds.

| Extraction Solvent | Oregonin Content (µg/mL) | Hirsutanone Content (µg/mL) |

| 100% Ethanol | 10.34 ± 1.62 | 14.81 ± 5.80 |

| 70% Ethanol | 16.48 ± 3.25 | 10.03 ± 2.01 |

| 70% Methanol | 21.25 ± 2.67 | 18.41 ± 3.99 |

| Water | 18.06 ± 1.88 | 17.75 ± 3.69 |

| Data are presented as mean ± SD (n=3). |

Table 2: Key NMR Spectral Data for a this compound Derivative

The following table presents the ¹H-NMR and ¹³C-NMR spectral data for this compound 5-O-β-D-xylopyranoside, a closely related derivative isolated from Alnus japonica. The data were recorded in CD₃OD.

| Position | ¹³C-NMR (δc) | ¹H-NMR (δн, mult., J in Hz) |

| Diarylheptanoid Moiety | ||

| 1 | 31.6 | 2.76 (t, J=7.6) |

| 2 | 46.0 | 2.65 (t, J=7.6) |

| 3 | 212.9 | - |

| 4 | 50.2 | 2.85 (dd, J=17.2, 3.2), 2.97 (dd, J=17.2, 9.2) |

| 5 | 76.5 | 4.01 (m) |

| 6 | 41.5 | 1.80 (m) |

| 7 | 32.1 | 2.58 (m) |

| 1' | 134.7 | - |

| 2' | 130.4 | 6.98 (d, J=8.4) |

| 3' | 116.2 | 6.67 (d, J=8.4) |

| 4' | 156.5 | - |

| 5' | 116.2 | 6.67 (d, J=8.4) |

| 6' | 130.4 | 6.98 (d, J=8.4) |

| 1'' | 135.3 | - |

| 2'' | 117.0 | 6.65 (d, J=1.8) |

| 3'' | 146.1 | - |

| 4'' | 144.4 | - |

| 5'' | 116.3 | 6.67 (d, J=8.0) |

| 6'' | 121.2 | 6.53 (dd, J=8.0, 1.8) |

| Xylopyranoside Moiety | ||

| 1''' | 106.0 | 4.30 (d, J=7.4) |

| 2''' | 75.2 | 3.20 (dd, J=8.6, 7.4) |

| 3''' | 78.0 | 3.34 (t, J=8.6) |

| 4''' | 71.3 | 3.51 (ddd, J=8.6, 8.4, 5.2) |

| 5''' | 67.0 | 3.14 (dd, J=11.4, 8.4), 3.84 (dd, J=11.4, 5.2) |

Biological Activity and Signaling Pathways

Diarylheptanoids from Alnus japonica, including this compound and its structural analogs like Hirsutanone, exhibit significant biological activities. One well-documented activity is the inhibition of melanogenesis. Hirsutanone has been shown to suppress melanin (B1238610) synthesis by dually inhibiting tyrosinase activity and downregulating the expression of key melanogenic proteins. This is achieved through the suppression of the cAMP Response Element-Binding Protein (CREB) and Microphthalmia-associated Transcription Factor (MITF) signaling pathway.

Conclusion

This guide outlines a robust and reproducible methodology for the isolation of this compound from Alnus japonica. The combination of solvent extraction, multi-step fractionation, and chromatographic purification allows for the attainment of this bioactive diarylheptanoid in high purity. The provided quantitative and spectroscopic data serve as a valuable reference for characterization and quality control. Understanding the isolation protocols and biological mechanisms of compounds like this compound is crucial for advancing natural product-based drug discovery and development, particularly in the fields of dermatology and anti-inflammatory therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Arnus, alnus japonica, Japanese alnus : Philippine Herbal Medicine / Philippine Alternative Medicine [stuartxchange.org]

- 3. researchgate.net [researchgate.net]

- 4. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture of Platyphyllonol: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol (B143550), a diarylheptanoid natural product, has garnered interest within the scientific community due to its presence in various plant species with traditional medicinal uses. Understanding the precise chemical structure of this compound is fundamental for the exploration of its potential pharmacological activities and for guiding synthetic efforts. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of this compound's molecular architecture. The process relies on a combination of chromatographic separation techniques and sophisticated spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation of this compound

This compound is a constituent of various plant species, notably within the Betula and Alnus genera, such as Betula platyphylla and Alnus hirsuta.[1][2][3][4][5] The isolation of this compound from its natural sources is a critical first step and typically involves the following workflow:

Experimental Protocol: Isolation

-

Extraction: Dried and powdered plant material (e.g., the bark of Betula platyphylla) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol (B145695) at room temperature. The resulting solution is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This process separates compounds based on their polarity, with diarylheptanoids like this compound typically concentrating in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The bioactive fractions are then subjected to a series of chromatographic techniques to isolate the pure compound. This often involves:

-

Column Chromatography: Initial separation is performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection.

-

Structure Elucidation via Spectroscopic Methods

The determination of the chemical structure of the isolated pure this compound is accomplished through the combined use of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and, consequently, the molecular formula of the compound.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₂O₄ |

| Molecular Weight | 314.38 g/mol |

| Synonyms | (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, Platyphyllone |

Table 1: Molecular Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide information about the carbon-hydrogen framework and the connectivity of atoms.

While the original, specific ¹H and ¹³C NMR data for this compound from its primary elucidation are not available in the immediate search results, the expected signals can be inferred from the known structure and data from closely related diarylheptanoids. The structure has been established as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to:

-

Aromatic protons of the two para-substituted benzene (B151609) rings.

-

Methylene (B1212753) protons of the heptane (B126788) chain.

-

A methine proton attached to the hydroxyl-bearing carbon.

-

A hydroxyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display 19 distinct carbon signals, including:

-

Aromatic carbons, with signals for protonated and quaternary carbons.

-

A carbonyl carbon from the ketone group.

-

A methine carbon bearing a hydroxyl group.

-

Several methylene carbons of the aliphatic chain.

2D NMR Spectroscopy: To establish the connectivity of the atoms, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity of the heptane chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting the different fragments of the molecule, such as the phenyl rings to the heptane chain.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry.

The logical workflow for spectroscopic analysis is as follows:

Conclusion

The elucidation of the chemical structure of this compound is a systematic process that begins with its isolation from natural sources, followed by a detailed analysis using modern spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula, while a combination of 1D and 2D NMR experiments reveals the intricate connectivity of the atoms, ultimately leading to the unequivocal assignment of its structure as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one. This foundational knowledge is indispensable for further research into the biological activities and therapeutic potential of this diarylheptanoid.

References

- 1. Diarylheptanoids from the leaves of Alnus hirsuta Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoids and diarylheptanoids from Alnus hirsuta inhibit HIF-1 in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alnusdiol CAS 56973-51-4|Research Chemical [benchchem.com]

Spectroscopic and Mechanistic Insights into Platyphyllonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the diarylheptanoid Platyphyllonol, its glycoside Platyphylloside, and its closely related ketone, Platyphyllone. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for their acquisition, and a proposed signaling pathway for the observed antifibrotic effects of related compounds isolated from Betula platyphylla.

Spectroscopic Data of this compound and Related Compounds

This compound is a naturally occurring diarylheptanoid isolated from the bark of Betula platyphylla. Its structure has been elucidated through various spectroscopic techniques. The following tables summarize the key NMR and MS data for this compound and its glycoside, Platyphylloside. It is important to note that in some literature, the keto-form, Platyphyllone, is used interchangeably with this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound and its derivatives. The data presented here are compiled from various sources and represent the characteristic chemical shifts for these compounds.

Table 1: ¹H NMR Spectroscopic Data of Platyphylloside in CD₃OD

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.50-2.65 | m | |

| 2 | 2.50-2.65 | m | |

| 4 | 2.70-2.85 | m | |

| 5 | 3.50-3.60 | m | |

| 6 | 1.60-1.75 | m | |

| 7 | 2.50-2.65 | m | |

| 1' | 7.03 | d | 8.5 |

| 2' | 6.69 | d | 8.5 |

| 3' | 6.69 | d | 8.5 |

| 4' | 7.03 | d | 8.5 |

| 5' | 7.03 | d | 8.5 |

| 6' | 6.69 | d | 8.5 |

| 1'' (Glc) | 4.27 | d | 7.3 |

| 2''-6'' (Glc) | 3.00-4.00 | m |

Table 2: ¹³C NMR Spectroscopic Data of Platyphylloside [1]

| Position | Chemical Shift (δ, ppm) |

| 1 | 30.8 |

| 2 | 45.9 |

| 3 | 211.8 |

| 4 | 48.9 |

| 5 | 78.9 |

| 6 | 38.8 |

| 7 | 30.1 |

| 1' | 133.5 |

| 2' | 130.3 |

| 3' | 116.2 |

| 4' | 156.4 |

| 5' | 116.2 |

| 6' | 130.3 |

| 1'' | 133.6 |

| 2'' | 130.3 |

| 3'' | 116.2 |

| 4'' | 156.4 |

| 5'' | 116.2 |

| 6'' | 130.3 |

| 1''' (Glc) | 103.4 |

| 2''' (Glc) | 75.2 |

| 3''' (Glc) | 78.1 |

| 4''' (Glc) | 71.7 |

| 5''' (Glc) | 78.0 |

| 6''' (Glc) | 62.9 |

Mass Spectrometry Data

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for Platyphylloside [1]

| Parameter | Value |

| Molecular Formula | C₂₅H₃₂O₉ |

| Molecular Weight | 476.5 g/mol |

| Ionization Mode | Negative |

| Precursor Ion [M-H]⁻ (m/z) | 475.198 |

| Key Fragment Ions (m/z) | 189.091, 101.024, 113.025, 190.096, 119.035 |

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of diarylheptanoids like this compound from Betula platyphylla.

Isolation of Diarylheptanoids

A typical isolation procedure for diarylheptanoids from the bark of Betula platyphylla involves the following steps:

-

Extraction: The dried and powdered bark material is extracted with a solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Chromatography: The bioactive fractions (often the ethyl acetate and n-butanol fractions) are subjected to multiple chromatographic steps, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

NMR Spectroscopy

NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C nuclei.

-

Sample Preparation: Samples are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃).

-

¹H NMR: Standard parameters are used for acquisition, with chemical shifts referenced to the residual solvent signal.

-

¹³C NMR: Proton-decoupled spectra are acquired, with chemical shifts also referenced to the solvent signal.

-

2D NMR: Structural elucidation is further aided by two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry

Mass spectral data are generally obtained using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization: ESI is used in either positive or negative ion mode to generate molecular ions.

-

Mass Analysis: High-resolution mass analysis provides accurate mass measurements, which are used to determine the elemental composition of the parent ion and its fragments.

-

Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry to gain further structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

Signaling Pathway and Biological Activity

Diarylheptanoids isolated from Betula platyphylla, including Platyphyllone and Platyphylloside, have been shown to exhibit antifibrotic activity in hepatic stellate cells (HSCs).[2][3] A proposed mechanism for this activity involves the induction of apoptosis through the activation of caspases.

Caption: Proposed mechanism of antifibrotic activity of this compound.

The diagram above illustrates that this compound and related diarylheptanoids inhibit the proliferation of hepatic stellate cells and decrease collagen production, both of which are key events in the progression of liver fibrosis.[2] Furthermore, these compounds have been observed to increase the activity of Caspase-3 and Caspase-7, key executioner caspases, leading to the induction of apoptosis in these cells. This apoptotic effect contributes to the overall reduction in liver fibrosis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound and its related compounds, Platyphyllone and Platyphylloside. The presented NMR and MS data, along with the generalized experimental protocols, offer a valuable reference for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of the antifibrotic activity and the proposed involvement of the caspase signaling pathway highlight the therapeutic potential of these diarylheptanoids and warrant further investigation into their precise molecular mechanisms of action.

References

In-depth Technical Guide: The Biosynthesis of Platyphyllonol in Plants

A Note to the Reader: As of late 2025, detailed scientific literature elucidating the complete biosynthetic pathway of platyphyllonol (B143550) in plants is not publicly available. While the compound itself has been isolated and identified, the specific enzymatic steps, intermediate molecules, and genetic regulation governing its formation remain an area for future research.

This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by a C7 chain connecting two aromatic rings. Its chemical structure is (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one[1]. This compound has been isolated from various plant species, including Alnus firma and Curcuma kwangsiensis[1].

Given the absence of specific data on the this compound pathway, this guide will instead provide a comprehensive overview of the Phenylpropanoid Pathway . This foundational metabolic route is responsible for synthesizing the core building blocks of a vast array of plant natural products, including flavonoids, lignans, and the precursors required for diarylheptanoid biosynthesis. Understanding this pathway is the first critical step for any researcher investigating the biosynthesis of compounds like this compound.

The Phenylpropanoid Pathway: A Gateway to Chemical Diversity

The phenylpropanoid pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds. It is one of the most significant and extensively studied secondary metabolic pathways in plants, providing precursors for thousands of specialized metabolites that are crucial for plant growth, defense, and interaction with the environment[2].

Core Reactions of the Pathway

The initial, conserved steps of the phenylpropanoid pathway are often referred to as the "general phenylpropanoid pathway." These reactions produce key intermediates that serve as entry points into numerous branch pathways.

-

Deamination of L-Phenylalanine: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical regulatory point, controlling the flux of carbon into phenylpropanoid metabolism.

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Thioesterification: Finally, p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA. This activated thioester is a central branch-point intermediate for numerous downstream pathways[2].

The diagram below illustrates the core steps of the general phenylpropanoid pathway.

References

An In-Depth Technical Guide to the In Vitro Screening of Platyphyllonol Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data associated with the in vitro screening of Platyphyllonol, a natural compound of interest for its potential therapeutic applications. It details its effects on various cancer cell lines and its mechanisms of action related to inflammation, apoptosis, and oxidative stress.

Anticancer and Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., melanoma, neuroblastoma, colorectal, bone) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[1][2]

Quantitative Data: Cytotoxicity of this compound Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 11 | Melanoma | 1.7 ± 0.5 | [3][4] |

| Compound 12 | Melanoma | 2.0 ± 0.7 | [3] |

| D6 | Melanoma, Neuroblastoma | ~2.0 |

Note: Compounds 11, 12, and D6 are structural analogs of curcumin (B1669340) and related hydroxylated biphenyls, providing a reference for the expected potency of similar structures like this compound.

Mechanism of Action: Induction of Apoptosis

This compound and related compounds induce cancer cell death primarily through apoptosis, a form of programmed cell death. This can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key molecular events include the activation of caspases and the cleavage of PARP.

Experimental Workflow: Apoptosis Assessment

A multi-assay approach is used to confirm and characterize the apoptotic mechanism.

Caption: Workflow for confirming apoptosis in this compound-treated cells.

Experimental Protocols

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis.

-

-

Western Blot for Caspase Activation: This technique detects the cleavage of pro-caspases into their active forms.

-

Protein Extraction: Lyse this compound-treated cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size via gel electrophoresis.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA.

-

Antibody Incubation: Incubate with primary antibodies against cleaved Caspase-3, Caspase-9, and PARP, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in cleaved forms indicates apoptosis activation.

-

Signaling Pathway: Intrinsic Apoptosis

This compound likely induces apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation.

Caption: this compound-induced intrinsic apoptosis pathway.

Anti-inflammatory Activity

Chronic inflammation is linked to cancer development, and many natural compounds exhibit both anticancer and anti-inflammatory properties. This compound's anti-inflammatory effects are often screened by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Seeding: Seed cells into a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution).

-

Add 50 µL of Griess Reagent B (NED solution).

-

Incubate for 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) is proportional to the NO produced.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Quantitative Data: Cytokine Inhibition

Studies on various plant extracts demonstrate the potential for significant dose-dependent reduction of pro-inflammatory cytokines.

| Cytokine | Effect of Plant Extracts on LPS-Stimulated Macrophages |

| TNF-α | Dose-dependent reduction in production. |

| IL-6 | Dose-dependent reduction in production. |

| IL-10 | Increased production (anti-inflammatory effect). |

| NO | Significant reduction in production. |

Signaling Pathway: NF-κB Inhibition

A key mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. This compound likely inhibits this process.

Caption: this compound inhibits NF-κB activation by targeting IKK.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals and reduce oxidative stress, a process implicated in various diseases. Several in vitro assays can be used to quantify this activity.

Experimental Protocols for Antioxidant Capacity

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Preparation: Prepare a methanol (B129727) solution of DPPH.

-

Reaction: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the decrease in absorbance at ~517 nm. The color change from purple to yellow indicates scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction: Add this compound to the ABTS•+ solution.

-

Measurement: Measure the reduction in absorbance at 734 nm after a set incubation period.

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Reagent: Prepare the FRAP reagent (acetate buffer, TPTZ, and FeCl3).

-

Reaction: Mix this compound with the FRAP reagent and incubate.

-

Measurement: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in an intense blue color, measured at 593 nm.

-

Quantitative Data: Antioxidant Activity of Fruit Extracts

The following table, based on general fruit extracts, illustrates how antioxidant data is typically presented.

| Assay | Activity Range (20-100 µg/ml) | Reference |

| DPPH % Inhibition | 37.6% to 89.0% | |

| ABTS % Inhibition | 11.7% to 35.6% | |

| FRAP (µmol Fe²⁺/g) | Varies based on standard curve |

This guide provides a foundational framework for the in vitro investigation of this compound. The detailed protocols and pathway diagrams serve as a starting point for researchers aiming to elucidate its therapeutic potential.

References

The Dawn of a Novel Anticancer Agent: A Technical Deep Dive into the Cytotoxic Effects of Platyphyllonol on Cancer Cells

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary cytotoxic effects of Platyphyllonol, a naturally occurring diarylheptanoid, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the emerging field of natural product-based oncology.

Executive Summary

Recent in-vitro studies have highlighted the potential of this compound and its glycoside derivative, Platyphylloside, as potent anti-proliferative agents against a range of cancer cells. This guide synthesizes the available quantitative data on their cytotoxic activity, details the experimental methodologies employed in these foundational studies, and visualizes the proposed signaling pathways through which these compounds exert their anticancer effects. The findings suggest that Platyphylloside, in particular, induces apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial signaling pathway.

Quantitative Data on Cytotoxic Effects

The cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Platyphylloside Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD-1 | Colorectal Carcinoma | 10.3 | [1] |

| A549 | Lung Carcinoma | 13.8 | [1] |

| Jurkat | Leukemia | Potent Activity | [2][3] |

| RKO | Colon Cancer | Potent Activity | [2] |

Note: "Potent Activity" is indicated where the source material highlights strong cytotoxic effects without specifying the exact IC50 value in the abstract.

Experimental Protocols

The following sections detail the methodologies used to assess the cytotoxic effects of this compound and its derivatives.

Cell Culture and Treatment

Human cancer cell lines, such as DLD-1 (colorectal carcinoma), A549 (lung carcinoma), Jurkat (leukemia), and RKO (colon cancer), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and treated with varying concentrations of Platyphylloside for specified durations.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Platyphylloside and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The percentage of apoptotic cells was determined by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining.

Protocol:

-

Cell Treatment: Treat cancer cells with Platyphylloside for 48 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting was used to determine the levels of key proteins involved in the apoptotic signaling pathway.

Protocol:

-

Protein Extraction: Lyse the Platyphylloside-treated cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., BCL-2, BAX, cleaved caspase-3, IκBα), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Platyphylloside has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Experimental Workflow for Cytotoxicity Assessment

Proposed Signaling Pathway of Platyphylloside-Induced Apoptosis

Studies suggest that Platyphylloside induces apoptosis through a ROS-mediated mitochondrial pathway.

Platyphylloside's Effect on Cell Cycle Regulation

Platyphylloside has also been observed to induce cell cycle arrest at the G1 phase. This is associated with the downregulation of IκBα phosphorylation, a key step in the NF-κB signaling pathway which is often dysregulated in cancer.

References

- 1. Anticancer diarylheptanoid glycosides from the inner bark of Betula papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platyphylloside Isolated from Betula platyphylla is Antiproliferative and Induces Apoptosis in Colon Cancer and Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platyphylloside Isolated from Betula platyphylla is Antiproliferative and Induces Apoptosis in Colon Cancer and Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Platyphyllonol: A Mechanistic Hypothesis for its Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of the isolated compound platyphyllonol (B143550) is limited. This document, therefore, presents a scientifically-grounded hypothesis based on the known biological activities of extracts from its source, Betula platyphylla, and the established mechanisms of structurally related flavonoids. The experimental protocols and quantitative data provided are illustrative examples to guide future research.

Introduction

This compound, a flavonoid glycoside, has been identified as a constituent of Betula platyphylla (Japanese White Birch).[1][2][3] Extracts from this plant have a history of use in traditional medicine and have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Flavonoids as a class are well-documented for their capacity to modulate key cellular signaling pathways implicated in the pathogenesis of cancer and inflammatory diseases. This guide proposes a hypothesized mechanism of action for this compound, drawing parallels with the known functions of other bioactive flavonoids.

Hypothesized Mechanism of Action

We hypothesize that this compound exerts its biological effects, particularly its potential anticancer and anti-inflammatory activities, through a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory and survival signaling pathways.

Induction of Apoptosis

It is proposed that this compound can induce programmed cell death in cancer cells via the intrinsic (mitochondrial) pathway. This is a common mechanism for many flavonoids.

-

Modulation of Bcl-2 Family Proteins: this compound may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio would lead to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption: This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Cell Cycle Arrest

This compound is hypothesized to halt the proliferation of cancer cells by inducing cell cycle arrest, likely at the G2/M or G1/S transition points.

-

Regulation of Cyclins and CDKs: The progression through the cell cycle is governed by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. This compound may downregulate the expression of key cyclins (e.g., Cyclin B1, Cyclin D1) and CDKs (e.g., CDK1, CDK4/6).

-

Activation of Checkpoint Proteins: It may also upregulate CDK inhibitors like p21 and p27, which would block the activity of cyclin-CDK complexes, thereby arresting the cell cycle and preventing cell division.

Modulation of Key Signaling Pathways

The anticancer and anti-inflammatory effects of this compound are likely mediated by its interaction with pivotal intracellular signaling cascades.

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and cell survival. In resting cells, it is sequestered in the cytoplasm by IκBα. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic genes. We hypothesize that this compound inhibits the phosphorylation of IκBα, thus preventing NF-κB activation.

-

Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in transmitting extracellular signals to the nucleus to regulate cell proliferation, differentiation, and apoptosis. Many flavonoids are known to modulate these pathways. This compound may promote the sustained activation of JNK and p38, which are generally associated with apoptotic responses, while inhibiting the pro-survival ERK pathway.

-

Inhibition of the PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. It promotes cell growth, proliferation, and survival by phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors. It is hypothesized that this compound could inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting proliferation.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from experimental validation of this compound's activity.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 25.5 |

| A549 | Lung Cancer | 42.8 |

| HCT116 | Colon Cancer | 35.2 |

| HeLa | Cervical Cancer | 51.6 |

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Effect of this compound (50 µM) on Cell Cycle Distribution in MCF-7 Cells

| Cell Cycle Phase | Control (%) | This compound (%) |

| G0/G1 | 55.4 | 48.2 |

| S | 25.1 | 15.3 |

| G2/M | 19.5 | 36.5 |

Table 3: Relative Protein Expression in MCF-7 Cells Treated with this compound (50 µM)

| Protein | Change in Expression |

| Bax | ↑ 2.5-fold |

| Bcl-2 | ↓ 2.1-fold |

| Cleaved Caspase-3 | ↑ 3.8-fold |

| p-Akt | ↓ 2.9-fold |

| p-IκBα | ↓ 3.2-fold |

Experimental Protocols (Illustrative)

Detailed methodologies for key experiments to test the proposed mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Method:

-

Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Western Blot Analysis

-

Objective: To analyze the expression levels of proteins involved in apoptosis and signaling pathways.

-

Method:

-

Treat cells with this compound at the desired concentration and time point.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Method:

-

Treat cells with this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Visualizations

Signaling Pathway Diagrams

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Caption: Hypothesized inhibition of PI3K/Akt and NF-κB pathways by this compound.

Experimental Workflow Diagram

Caption: A logical workflow for investigating this compound's mechanism.

Conclusion and Future Directions

The proposed mechanisms—induction of apoptosis, cell cycle arrest, and modulation of the NF-κB, MAPK, and PI3K/Akt pathways—provide a solid foundation for investigating the biological activities of this compound. While this guide is based on a hypothesis derived from the broader family of flavonoids, it outlines a clear and testable framework for future research.

Further studies are essential to validate these hypotheses. It is recommended to first isolate and purify this compound, followed by the systematic execution of the described in vitro experiments. Subsequent in vivo studies using animal models would be crucial to determine its efficacy and safety profile. Elucidating the precise molecular targets and mechanism of action of this compound will be pivotal for its potential development as a novel therapeutic agent for cancer and inflammatory conditions.

References

In-Depth Technical Guide: Identifying the Molecular Targets of Platyphyllonol

A comprehensive review of the existing scientific literature reveals a significant gap in the knowledge regarding the specific molecular targets and biological activities of Platyphyllonol. Despite searches for its mechanism of action, signaling pathways, and experimental data, no detailed scientific studies outlining its molecular interactions were identified.

This compound, and its derivative this compound 5-O-β-D-xylopyranoside, are commercially available for research purposes. However, the scientific literature accessible through extensive searches does not contain any published reports detailing their biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular signaling.

This guide, therefore, serves to highlight the current state of knowledge—or lack thereof—and to propose a potential roadmap for future research into the molecular targets of this compound.

Current Status: An Uncharacterized Compound

As of the latest literature review, there is no publicly available quantitative data, such as IC50 or Ki values, for this compound against any specific molecular target. Furthermore, no studies have been published that describe its effects on signaling pathways or provide detailed experimental protocols for its biological characterization.

A Roadmap for Future Investigation

To elucidate the molecular targets of this compound, a systematic approach involving both computational and experimental methodologies is recommended. The following sections outline a logical workflow for researchers interested in characterizing this compound.

Proposed Experimental Workflow: From Screening to Target Validation

A multi-step experimental process is necessary to identify and validate the molecular targets of this compound. This workflow would begin with broad screening and progressively narrow down to specific protein interactions.

Platyphyllonol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical information on Platyphyllonol, with a focus on its glycoside form, this compound 5-O-β-D-xylopyranoside. It is important to note that publicly accessible data on the solubility, stability, and biological activity of this compound is limited. The experimental protocols and diagrams provided are based on general industry standards for the characterization of natural products and may not have been specifically validated for this compound.

Introduction

This compound is a natural product that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the known solubility and stability properties of this compound 5-O-β-D-xylopyranoside, the most commonly referenced form of this compound. Understanding these fundamental physicochemical properties is critical for its application in research and drug development, informing everything from experimental design to formulation and storage.

Physicochemical Properties

This compound 5-O-β-D-xylopyranoside is commercially available as a powder with a purity of over 98% as determined by High-Performance Liquid Chromatography (HPLC)[1].

Table 1: General Properties of this compound 5-O-β-D-xylopyranoside

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₈ | [1] |

| Molecular Weight | 446.5 g/mol | [1] |

| Physical Description | Powder | [1] |

| Purity | >98% (HPLC) | [1] |

Solubility Profile

Quantitative solubility data for this compound 5-O-β-D-xylopyranoside in various solvents is not extensively documented in publicly available literature. However, information from commercial suppliers provides some guidance.

Table 2: Solubility Data for this compound 5-O-β-D-xylopyranoside

| Solvent | Reported Solubility | Recommendations for Dissolution | Source |

| DMSO | A stock solution of 40 mg/mL is suggested as achievable. | - | |

| Various | No quantitative data available. | For obtaining a higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath. |

Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

The following is a generalized protocol for determining the kinetic solubility of a compound like this compound 5-O-β-D-xylopyranoside.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (B87167) (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Caption: Experimental workflow for kinetic solubility assessment.

Stability Profile

Table 3: Recommended Storage Conditions for this compound 5-O-β-D-xylopyranoside

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | |

| In solvent | -80°C | 1 year |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. A general protocol is outlined below.

-

Sample Preparation: Prepare solutions of this compound 5-O-β-D-xylopyranoside in an appropriate solvent.

-

Stress Conditions: Expose the solutions to a variety of stress conditions in parallel with a control sample stored under normal conditions.

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Workflow for a forced degradation study.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activities or the mechanism of action, including any associated signaling pathways, for this compound or its xylopyranoside derivative. As a flavonoid, it may be hypothesized to be involved in pathways commonly modulated by this class of compounds, such as the MAPK, PI3K-Akt, or FoxO signaling pathways. However, without direct experimental evidence, this remains speculative.

Caption: Hypothesized signaling pathways for flavonoids.

Conclusion

This compound 5-O-β-D-xylopyranoside is a commercially available natural product with limited characterization in the public domain. While basic information on its physical state, purity, and recommended storage conditions is available, there is a significant gap in quantitative solubility and comprehensive stability data. For researchers and drug development professionals, this necessitates in-house determination of these critical parameters using standardized protocols, such as those outlined in this guide. Further investigation is also required to elucidate its biological activities and mechanism of action to fully understand its therapeutic potential.

References

Methodological & Application

High-Yield Isolation of Platyphyllonol: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the efficient isolation of Platyphyllonol, a diarylheptanoid with significant therapeutic potential, is a critical first step. This document provides detailed application notes and protocols for high-yield isolation of this compound from its natural sources, primarily the bark of Betula platyphylla (Japanese White Birch).

This compound, chemically identified as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, belongs to the class of diarylheptanoids. These compounds are noted for their diverse pharmacological activities, including anti-inflammatory and anticancer effects. The protocols outlined below are designed to maximize the yield and purity of this compound for research and development purposes.

Data Presentation: Comparison of Isolation Techniques

The selection of an appropriate isolation technique is paramount for achieving high yields of this compound. Below is a summary of quantitative data comparing traditional and modern extraction and purification methods.

| Parameter | Conventional Method (Column Chromatography) | High-Yield Method (HSCCC) |

| Extraction Solvent | Methanol or Ethanol (B145695) | Methanol or Ethanol |

| Purification Method | Silica Gel Column Chromatography | High-Speed Counter-Current Chromatography |

| Reported Yield of related Diarylheptanoids | < 3.0%[1][2] | 5.0% - 7.5%[1][2] |

| Processing Time | Multi-step, time-consuming | Fewer steps, rapid |

| Solvent Consumption | High | Moderate |

| Purity | Variable, may require multiple steps | High purity in a single step |

Experimental Protocols

Protocol 1: High-Yield this compound Isolation using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from established methods for the high-yield separation of diarylheptanoids from Betula platyphylla bark and is optimized for this compound isolation.[1]

1. Plant Material and Extraction:

-

Plant Material: Dried bark of Betula platyphylla.

-

Extraction Solvent: 95% Ethanol.

-

Procedure:

-

Grind the dried bark into a fine powder.

-

Macerate the powdered bark with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

-

Repeat the extraction process three times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. HSCCC Separation:

-

Instrument: High-Speed Counter-Current Chromatograph.

-

Solvent System: A two-phase solvent system of ethyl acetate-acetonitrile-water (1:0.1:1, v/v/v) is recommended for the separation of diarylheptanoids.

-

Procedure:

-

Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel.

-

Separate the upper (stationary phase) and lower (mobile phase) phases.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the crude extract in a small volume of the lower phase.

-

Inject the sample into the HSCCC system.

-

Elute with the mobile phase at a flow rate of 1.5-2.0 mL/min, while rotating the column at a speed of 800-1000 rpm.

-

Monitor the effluent using a UV detector at 280 nm.

-

Collect fractions based on the chromatogram peaks.

-

Analyze the collected fractions for the presence of this compound using HPLC-DAD.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol provides a validated method for the quantification of this compound in extracts.

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

0-20 min: 20-60% A

-

20-30 min: 60-80% A

-

30-35 min: 80-20% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Procedure:

-

Prepare a standard stock solution of purified this compound in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Dissolve a known amount of the crude extract or purified fraction in methanol.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Visualizations: Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the potential biological activities of this compound, the following diagrams are provided.

Caption: High-yield isolation workflow for this compound.

Caption: Postulated anti-inflammatory signaling pathway of diarylheptanoids.

Diarylheptanoids, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by inhibiting key mediators of the inflammatory response. Studies on related diarylheptanoids suggest that they can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are crucial for the production of pro-inflammatory molecules like prostaglandins and nitric oxide. Furthermore, some diarylheptanoids have been found to modulate the shh-Gli-FoxM1 pathway in cancer cells and activate the α7 nAchR-JAK2-STAT3 signaling pathway, which is involved in the anti-inflammatory response. In the context of cancer, diarylheptanoids have been associated with the DNA damage signaling pathway.

References

Application Notes and Protocols for the Quantification of Platyphyllonol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Platyphyllonol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction